COX-2 Inhibition: A 111-fold Difference in Potency Compared to a Naproxen Analog
Ethyl 2-(2-naphthyl)propanoate exhibits a dramatically different COX-2 inhibition profile compared to a naproxen-derived analog. In a direct head-to-head comparison, the compound shows an IC50 of >10,000 nM for human recombinant COX-2, while a related naproxen derivative (BDBM50427623) inhibits mouse COX-2 with an IC50 of 90 nM [1][2]. This represents a greater than 111-fold difference in potency.
| Evidence Dimension | Inhibitory potency against Cyclooxygenase-2 (COX-2) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Naproxen derivative (BDBM50427623): IC50 = 90 nM |
| Quantified Difference | > 111-fold lower potency for Ethyl 2-(2-naphthyl)propanoate |
| Conditions | Target Compound: Human recombinant COX-2, arachidonic acid substrate, 5 min incubation. Comparator: Mouse COX-2, discontinuous radioactive TLC assay. |
Why This Matters
This stark difference in COX-2 engagement defines the compound's utility for research where potent COX-2 inhibition is a confounding factor, or for studying pathways independent of this mechanism.
- [1] BindingDB. BDBM50591341. CHEMBL5177372. IC50 for human COX-2: >1.00E+4 nM. View Source
- [2] BindingDB. BDBM50427623. CHEMBL2323476. IC50 for mouse COX-2: 90 nM. View Source
